Navigating the Core Chemistry of Pyrido[2,3-d]pyrimidines: A Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine and its Analogs
Navigating the Core Chemistry of Pyrido[2,3-d]pyrimidines: A Technical Guide to 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine and its Analogs
Executive Summary: The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents. This guide centers on the basic properties of 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine. Direct public-domain data on this specific molecule is notably scarce, suggesting it may be a novel or proprietary compound. Consequently, this whitepaper will provide a comprehensive technical overview of its core properties by leveraging data from its closest structural and functional analogs: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-Chloro-2-(trifluoromethyl)pyrimidine . By examining these well-documented compounds, we can infer and project the physicochemical properties, reactivity, and potential biological significance of the target molecule, offering a robust predictive guide for researchers and drug development professionals.
Introduction to the Pyrrolo/Pyrido[2,3-d]pyrimidine Scaffold
The 7-deazapurine core, known systematically as pyrrolo[2,3-d]pyrimidine, is a privileged scaffold in drug discovery. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. The chloro-substituted variant, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, is a critical intermediate in the synthesis of several blockbuster drugs, including Janus kinase (JAK) inhibitors like tofacitinib and ruxolitinib.[1][2] The introduction of a trifluoromethyl (-CF3) group at the 2-position, as seen in 4-Chloro-2-(trifluoromethyl)pyrimidine, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity through its strong electron-withdrawing properties.[3]
This guide will therefore build a profile for 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine by dissecting the contributions of its constituent parts.
Physicochemical and Spectroscopic Properties
The properties of the target compound can be predicted by amalgamating data from its analogs. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is typically a white to off-white crystalline solid with a melting point in the range of 214-217 °C.[4] It exhibits poor solubility in water but is soluble in organic solvents like DMSO and ethanol.[4] The trifluoromethyl group is expected to increase the lipophilicity and boiling point of the parent structure.
Predicted Physicochemical Properties
| Property | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 4-Chloro-2-(trifluoromethyl)pyrimidine | Predicted: 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine |
| Molecular Formula | C₆H₄ClN₃[4] | C₅H₂ClF₃N₂[5] | C₈H₃ClF₃N₃ |
| Molecular Weight | 153.57 g/mol [4] | 182.53 g/mol [5] | ~249.58 g/mol |
| Appearance | White crystalline solid[4] | Light brown liquid | Likely a solid at room temperature |
| Melting Point | 214-217 °C[4] | Not available | Expected to be a high-melting solid |
| Solubility | Poor in water; soluble in ethanol, DMSO[4] | Soluble in chloroform, methanol | Expected to have low water solubility and good solubility in polar organic solvents |
| pKa | Not available | -3.28 (Predicted) | Expected to be a weak base |
Spectroscopic Profile
While specific spectra for the target molecule are unavailable, the expected spectroscopic characteristics can be inferred.
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¹H NMR: The ¹H NMR spectrum of 4-Chloro-2-(trifluoromethyl)pyrimidine shows two doublets in the aromatic region at δ 9.07 and 8.11 ppm. For the pyrido[2,3-d]pyrimidine core, one would expect to see signals corresponding to the protons on the pyridine ring, in addition to any protons on the pyrimidine ring not substituted.
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¹³C NMR: The presence of a trifluoromethyl group is typically indicated by a quartet in the ¹³C NMR spectrum due to C-F coupling.[6]
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Mass Spectrometry: The mass spectrum of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine shows a molecular ion peak at m/z 153.[7] For the target molecule, a molecular ion peak around m/z 249 would be expected, along with a characteristic isotopic pattern for the chlorine atom.
Synthesis and Reactivity
The synthesis of 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine would likely follow established routes for constructing the pyrido[2,3-d]pyrimidine core, followed by chlorination and trifluoromethylation, or by using building blocks already containing these functionalities.
General Synthetic Approach
A plausible synthetic route could involve the construction of a 2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one intermediate, which is then chlorinated at the 4-position. The chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Caption: Key reaction pathways for the target scaffold.
Biological Significance and Applications
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. [4][8]This is largely due to their ability to act as ATP-competitive inhibitors of various kinases. The 4-chloro intermediate is crucial for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. [9]The inclusion of a trifluoromethyl group can enhance biological activity by improving cell permeability and metabolic stability.
Given the importance of this scaffold in kinase inhibition, it is highly probable that 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine is being investigated or utilized as a key intermediate in the development of novel kinase inhibitors.
Safety and Handling
Detailed safety information for the target compound is not available. However, based on its analogs, appropriate precautions should be taken. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is classified as toxic if swallowed. [7]4-Chloro-2-(trifluoromethyl)pyrimidine is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [5]Therefore, it is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
While direct experimental data on 4-Chloro-2-(trifluoromethyl)pyrido[2,3-d]pyrimidine remains elusive, a robust and scientifically sound profile can be constructed by examining its close structural analogs. This compound emerges as a highly valuable, albeit likely specialized, building block in medicinal chemistry. Its key features—a privileged heterocyclic core, a reactive chloro handle for diversification, and a modulating trifluoromethyl group—make it an ideal candidate for the synthesis of targeted therapies, particularly kinase inhibitors. Researchers and drug development professionals can leverage the predictive insights in this guide to inform their synthetic strategies and to better understand the potential of this promising scaffold in modern drug discovery.
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